ML204 hydrochloride

説明

特性

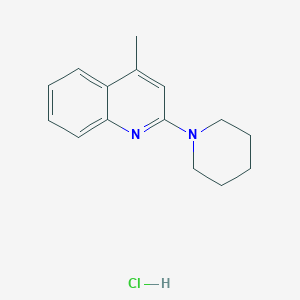

IUPAC Name |

4-methyl-2-piperidin-1-ylquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCABWRXQHZUBPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-10-8 |

Source

|

| Record name | Quinoline, 4-methyl-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

ML204 Hydrochloride: A Technical Guide to its Mechanism of Action as a TRPC4/TRPC5 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 hydrochloride is a novel small molecule that has emerged as a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels.[1] These non-selective cation channels are implicated in a variety of physiological processes, including smooth muscle contraction and synaptic transmission.[2][3] The lack of selective pharmacological tools has historically hindered the elucidation of the specific roles of TRPC4/C5 channels. ML204 hydrochloride represents a significant advancement in the field, providing a valuable probe for investigating the function of these channels and offering a potential scaffold for the development of therapeutics targeting TRPC4/C5-mediated pathologies.[2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of ML204 hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Mechanism of Action

ML204 hydrochloride functions as a direct blocker of TRPC4 and TRPC5 channels.[6] Its inhibitory action is independent of the G-protein coupled receptor (GPCR) signaling pathways that often lead to the activation of these channels.[2][4][7] This was demonstrated in experiments where TRPC4β currents were activated either through μ-opioid receptor stimulation or by intracellular dialysis of guanosine 5'-3-O-(thio)triphosphate (GTPγS), a direct G-protein activator.[2][4][7] ML204 hydrochloride was effective in blocking the channel in both scenarios, indicating that its site of action is on the channel itself rather than on an upstream component of the signaling cascade.[2][4][7]

The activation of TRPC4/C5 channels by certain GPCRs, such as the μ-opioid receptor or muscarinic acetylcholine receptors, leads to an influx of cations, including Ca2+, into the cell.[1][4] This change in intracellular ion concentration triggers various cellular responses. ML204 hydrochloride prevents these downstream effects by physically occluding the channel pore or by inducing a conformational change that renders the channel non-conductive.

It is important to note that some studies suggest that at higher concentrations, ML204 may exhibit antagonistic effects on M2 and M3 muscarinic receptors.[8] This potential for off-target effects should be considered when interpreting experimental results, particularly in systems where muscarinic signaling is prominent.[8]

Signaling Pathway of TRPC4 Activation and Inhibition by ML204

Caption: GPCR activation of TRPC4/C5 and direct inhibition by ML204.

Quantitative Data

The inhibitory potency and selectivity of ML204 hydrochloride have been characterized using various in vitro assays. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental method and the specific channel subtype.

Table 1: Inhibitory Potency of ML204 Hydrochloride

| Target Channel | Assay Type | Cell Line | Activating Ligand | IC50 Value (μM) | Reference(s) |

| TRPC4β | Fluorescent Intracellular Ca2+ Assay | HEK293 | DAMGO (μ-opioid agonist) | 0.96 | [4][7][9] |

| TRPC4β | Whole-Cell Voltage Clamp | HEK293 | DAMGO (μ-opioid agonist) | 2.6 - 3.0 | [6][9] |

| TRPC4β | Whole-Cell Voltage Clamp | HEK293 | GTPγS | 2.85 | [10] |

| TRPC4 | Fluorescent Intracellular Ca2+ Assay | HEK293 | Acetylcholine | 2.91 | [4] |

| TRPC5 | - | - | - | 9-fold less potent than on TRPC4 | [6][7] |

| TRPC6 | Fluorescent Intracellular Ca2+ Assay | HEK293 | Carbachol (muscarinic agonist) | 19-fold less potent than on TRPC4 | [4][7][9] |

Table 2: Selectivity Profile of ML204 Hydrochloride

| Channel/Receptor Family | Specific Channels Tested | Concentration Tested (μM) | Observed Effect | Reference(s) |

| TRPV | TRPV1, TRPV3 | 10 - 20 | No appreciable block | [4][7][9] |

| TRPA | TRPA1 | 10 - 20 | No appreciable block | [4][7][9] |

| TRPM | TRPM8 | 10 - 20 | No appreciable block | [4][7][9] |

| Voltage-gated K+ | KCNQ2 | 10 - 20 | No appreciable block | [4][7][9] |

| Voltage-gated Na+ | Native channels in mouse DRG neurons | 10 - 20 | No appreciable block | [4][7][9] |

| Voltage-gated K+ | Native channels in mouse DRG neurons | 10 - 20 | No appreciable block | [4][7][9] |

| Voltage-gated Ca2+ | Native channels in mouse DRG neurons | 10 - 20 | No appreciable block | [4][7][9] |

Experimental Protocols

The characterization of ML204 hydrochloride's mechanism of action has primarily relied on two key experimental techniques: fluorescent intracellular calcium assays and whole-cell patch-clamp electrophysiology.

Fluorescent Intracellular Calcium Assay

This high-throughput screening method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in a population of cells.

-

Principle: Cells expressing the target channel (e.g., TRPC4) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7] Activation of the channel leads to an influx of extracellular calcium, which binds to the dye and causes an increase in its fluorescence intensity.[6] The inhibitory effect of ML204 is quantified by its ability to reduce this agonist-induced fluorescence increase.[6]

-

Detailed Protocol:

-

Cell Culture: HEK293 cells stably co-expressing the human TRPC4β channel and a G-protein coupled receptor (e.g., μ-opioid receptor) are plated in 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.[6]

-

Dye Loading: The growth medium is removed, and the cells are incubated with a loading buffer containing Fluo-4 AM for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature.[4]

-

Compound Addition: Varying concentrations of ML204 hydrochloride or vehicle control are added to the wells and incubated for a specified period.

-

Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader. The agonist (e.g., 300 nM DAMGO) is injected into the wells, and the fluorescence intensity (Ex/Em = ~490/525 nm) is measured over time.[4][7]

-

Data Analysis: The increase in fluorescence upon agonist addition is calculated for each well. The percentage of inhibition by ML204 is determined relative to the control wells. IC50 values are calculated by fitting the concentration-response data to a logistical equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell, providing detailed information about channel activity and modulation.

-

Principle: A glass micropipette with a very small tip is sealed onto the membrane of a cell expressing the channel of interest. The membrane patch under the pipette is then ruptured, allowing for electrical access to the cell's interior. The voltage across the cell membrane is controlled ("clamped"), and the resulting ionic currents flowing through the channels are recorded.

-

Detailed Protocol:

-

Cell Preparation: HEK293 cells expressing TRPC4β are grown on glass coverslips.

-

Pipette and Solutions:

-

Micropipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ.[6]

-

Intracellular (Pipette) Solution (in mM): 140 Cs-aspartate, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium currents.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

A gigaseal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).[6]

-

-

Compound Application: The agonist (e.g., 50 nM DAMGO) is applied to the bath solution to activate the TRPC4β channels.[7] Once a stable current is achieved, different concentrations of ML204 hydrochloride are perfused into the bath to determine their inhibitory effect.

-

Data Analysis: The amplitude of the TRPC4β-mediated current is measured at specific voltages (e.g., +80 mV and -80 mV) before and after the application of ML204.[6] The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[6]

-

Experimental Workflow Visualization

The discovery and characterization of ML204 hydrochloride followed a logical progression from high-throughput screening to detailed electrophysiological validation.

ML204 Discovery and Validation Workflow

Caption: Workflow for the discovery and validation of ML204.

Conclusion

ML204 hydrochloride is a valuable pharmacological tool for the study of TRPC4 and TRPC5 channels. Its direct and selective inhibitory mechanism makes it superior to older, less specific TRP channel blockers. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing ML204 to investigate the physiological and pathophysiological roles of TRPC4 and TRPC5 channels. As with any pharmacological agent, careful consideration of its selectivity profile and potential off-target effects is crucial for the robust interpretation of experimental findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. abcam.com [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Patch Clamp Protocol [labome.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]

ML204 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 hydrochloride is a potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels.[1][2][3] These channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. The discovery of ML204 has provided a valuable pharmacological tool for elucidating the specific functions of TRPC4 and TRPC5 channels and has opened avenues for the development of novel therapeutics targeting these channels for conditions such as anxiety, depression, and certain cardiovascular disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML204 hydrochloride.

Discovery of a Selective TRPC4/C5 Antagonist

ML204 was identified through a high-throughput screening campaign of a large chemical library for inhibitors of TRPC4 channels. The primary assay utilized a cell-based fluorescent screen measuring calcium influx in a HEK293 cell line stably expressing TRPC4 and the μ-opioid receptor. Activation of the μ-opioid receptor by DAMGO leads to the opening of TRPC4 channels and a subsequent increase in intracellular calcium, which is detected by the fluorescent indicator Fluo-4 AM. Compounds that inhibited this calcium influx were further evaluated for their potency and selectivity.

Chemical Synthesis of ML204 Hydrochloride

The chemical name for ML204 is 4-methyl-2-(piperidin-1-yl)quinoline. The hydrochloride salt is the commonly used form. While the primary publication by Miller et al. does not provide a detailed synthetic protocol, a plausible synthetic route can be derived from established quinoline synthesis methodologies. One common approach is the Combes quinoline synthesis.

A potential synthetic scheme for 4-methyl-2-(piperidin-1-yl)quinoline hydrochloride is as follows:

Caption: Plausible synthetic workflow for ML204 hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-chloro-4-methylquinoline A mixture of 4-methylquinolin-2(1H)-one and phosphorus oxychloride is heated at reflux for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-4-methylquinoline.

Step 2: Synthesis of 4-methyl-2-(piperidin-1-yl)quinoline (ML204) 2-chloro-4-methylquinoline is dissolved in a suitable solvent such as dimethylformamide (DMF), and piperidine and a base (e.g., potassium carbonate) are added. The mixture is heated for several hours. After completion of the reaction, the mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Formation of ML204 Hydrochloride The purified 4-methyl-2-(piperidin-1-yl)quinoline is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring. The resulting precipitate of ML204 hydrochloride is filtered, washed with diethyl ether, and dried under vacuum.

Biological Activity and Quantitative Data

ML204 hydrochloride is a potent inhibitor of both TRPC4 and TRPC5 channels. Its inhibitory activity has been characterized using various in vitro assays.

| Parameter | Value | Cell Line | Assay | Reference |

| TRPC4 IC50 | 0.96 µM | HEK293 | Fluo-4 Ca2+ influx | [1][2] |

| TRPC5 IC50 | ~1 µM | HEK293 | Fluo-4 Ca2+ influx | [1] |

| Selectivity | >19-fold vs. TRPC6 | HEK293 | Fluo-4 Ca2+ influx | [1] |

Signaling Pathways

ML204 exerts its inhibitory effect by directly blocking the TRPC4 and TRPC5 ion channels. These channels can be activated through various signaling pathways, primarily involving G-protein coupled receptors (GPCRs).

Caption: GPCR-mediated activation of TRPC4/5 and inhibition by ML204.

Experimental Protocols for Biological Assays

Fluo-4 AM Calcium Influx Assay

This assay is used to measure changes in intracellular calcium concentration upon channel activation and inhibition.

Caption: Workflow for the Fluo-4 AM calcium influx assay.

Detailed Protocol:

-

Cell Culture: HEK293 cells stably co-expressing the human TRPC4 channel and a G-protein coupled receptor (e.g., the µ-opioid receptor) are cultured in appropriate media in 96-well or 384-well plates.

-

Dye Loading: The culture medium is removed, and the cells are washed with a buffered salt solution. A loading buffer containing Fluo-4 AM (typically 1-5 µM) and a non-ionic surfactant like Pluronic F-127 is then added to the cells.

-

Incubation: The cells are incubated at 37°C for 30-60 minutes to allow for the de-esterification of Fluo-4 AM to its active, calcium-sensitive form within the cytoplasm.

-

Compound Addition: After incubation, the loading buffer is removed, and the cells are washed. A buffer containing varying concentrations of ML204 hydrochloride is added to the wells.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded before the addition of a GPCR agonist (e.g., DAMGO for the µ-opioid receptor) to activate the TRPC4 channels.

-

Fluorescence Measurement: Fluorescence intensity is measured over time. An increase in fluorescence indicates an influx of calcium.

-

Data Analysis: The inhibitory effect of ML204 is calculated by comparing the fluorescence signal in the presence of the compound to the control (agonist alone). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents.

Detailed Protocol:

-

Cell Preparation: HEK293 cells expressing TRPC4 are grown on coverslips.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Channel activity is elicited by applying voltage ramps or steps, or by including a channel activator (e.g., GTPγS) in the intracellular solution.

-

Compound Application: ML204 hydrochloride is applied to the cell via the extracellular perfusion system at various concentrations.

-

Data Analysis: The inhibition of the TRPC4-mediated current by ML204 is measured, and the IC50 is determined from the concentration-response curve.

Conclusion

ML204 hydrochloride is a valuable research tool for investigating the physiological and pathological roles of TRPC4 and TRPC5 channels. Its potency and selectivity make it a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of its discovery, a plausible synthetic route, and detailed protocols for its biological characterization, serving as a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.

References

ML204 Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML204 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These ion channels are implicated in a variety of physiological processes, and their dysfunction has been linked to several pathological conditions. ML204 hydrochloride has emerged as a critical pharmacological tool for elucidating the roles of TRPC4 and TRPC5 in these processes and serves as a valuable lead compound in drug discovery efforts. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of ML204 hydrochloride, with a focus on detailed experimental protocols and the underlying signaling pathways.

Chemical Properties and Structure

ML204 hydrochloride is the hydrochloride salt of the parent compound 4-methyl-2-(1-piperidinyl)quinoline. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of ML204 Hydrochloride

| Identifier | Value |

| IUPAC Name | 4-methyl-2-(piperidin-1-yl)quinoline;hydrochloride |

| Synonyms | ML-204 hydrochloride, ML 204 hydrochloride |

| CAS Number | 2070015-10-8 |

| Chemical Formula | C₁₅H₁₉ClN₂ |

| Molecular Weight | 262.78 g/mol |

| 2D Structure |

|

Table 2: Physicochemical Properties of ML204 Hydrochloride

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water. |

| Storage | Store at -20°C for long-term stability. |

Synthesis of 4-Methyl-2-(1-piperidinyl)quinoline Hydrochloride (ML204 Hydrochloride)

The synthesis of ML204 hydrochloride is achieved through a nucleophilic aromatic substitution reaction, followed by salt formation. The general scheme involves the reaction of 2-chloro-4-methylquinoline with piperidine, followed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of 4-Methyl-2-(1-piperidinyl)quinoline

Materials:

-

2-chloro-4-methylquinoline

-

Piperidine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

-

To a solution of 2-chloro-4-methylquinoline (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-methyl-2-(1-piperidinyl)quinoline.

Experimental Protocol: Formation of ML204 Hydrochloride

-

Dissolve the purified 4-methyl-2-(1-piperidinyl)quinoline in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or dioxane while stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield ML204 hydrochloride.

Biological Activity and Mechanism of Action

ML204 hydrochloride is a potent and selective inhibitor of TRPC4 and TRPC5 channels. It exhibits significantly less activity against other TRP channel family members, making it a valuable tool for studying the specific functions of TRPC4 and TRPC5.

Table 3: Inhibitory Activity of ML204 Hydrochloride

| Target | IC₅₀ | Assay Type |

| TRPC4 | 0.96 µM | Fluorescent Intracellular Ca²⁺ Assay[1][2] |

| TRPC4 | 2.6 - 3.55 µM | Whole-Cell Voltage Clamp[1] |

| TRPC5 | ~9 µM | Electrophysiology |

| TRPC6 | >18 µM | Fluorescent Intracellular Ca²⁺ Assay[1][2] |

The mechanism of action of ML204 is believed to be a direct block of the TRPC4 channel pore, independent of the mode of channel activation. This suggests that ML204 interacts directly with the channel protein itself rather than interfering with upstream signaling components.[3]

Signaling Pathway

TRPC4 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o proteins. Activation of these pathways leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP₃), which in turn modulate channel activity and lead to an influx of Ca²⁺. ML204 hydrochloride acts by directly blocking this Ca²⁺ influx through the TRPC4 channel.

TRPC4 Signaling Pathway and Inhibition by ML204 Hydrochloride.

Experimental Protocols for Biological Characterization

The following protocols describe the key in vitro assays used to characterize the inhibitory activity of ML204 hydrochloride on TRPC4 channels.

Experimental Workflow

Experimental workflow for characterizing ML204 hydrochloride activity.

Fluorescent Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC4 channel activation and inhibition.

Principle: Cells expressing TRPC4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPC4 channels leads to an influx of extracellular calcium, causing an increase in the fluorescence intensity of the dye. The inhibitory effect of ML204 is quantified by its ability to reduce this fluorescence increase.

Detailed Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing human TRPC4 in 96-well or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the dye-loading solution to each well and incubate for 60 minutes at 37°C in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of ML204 hydrochloride and control compounds in HBSS.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

-

-

Assay and Data Acquisition:

-

Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add a TRPC4 agonist (e.g., a specific GPCR agonist or GTPγS) to all wells simultaneously to activate the channels.

-

Record the fluorescence intensity over time (typically for 2-5 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the positive control (agonist alone) and negative control (buffer alone).

-

Plot the normalized response against the logarithm of the ML204 hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through TRPC4 channels and allows for a detailed characterization of the inhibitory mechanism of ML204 hydrochloride.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing TRPC4 channels. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents are recorded.

Detailed Protocol:

-

Cell Preparation: Use cells expressing TRPC4 channels, either from a stable cell line or primary culture, grown on glass coverslips.

-

Pipette and Solutions:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.

-

-

Compound Application and Data Acquisition:

-

Activate TRPC4 channels by including an agonist (e.g., GTPγS) in the intracellular solution or by applying a GPCR agonist to the bath solution.

-

Once a stable baseline current is established, perfuse the bath with solutions containing increasing concentrations of ML204 hydrochloride.

-

Record the currents at each concentration.

-

-

Data Analysis:

-

Measure the amplitude of the TRPC4-mediated current at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of ML204 hydrochloride.

-

Calculate the percentage of inhibition for each concentration of ML204 hydrochloride.

-

Plot the percentage of inhibition against the logarithm of the ML204 hydrochloride concentration and fit the data to determine the IC₅₀ value.

-

Conclusion

ML204 hydrochloride is a well-characterized, potent, and selective inhibitor of TRPC4 and TRPC5 channels. Its defined chemical properties, established synthetic route, and detailed protocols for biological characterization make it an indispensable tool for researchers investigating the physiological and pathophysiological roles of these ion channels. The information provided in this technical guide is intended to facilitate further research and support the development of novel therapeutics targeting TRPC4 and TRPC5.

References

ML204: A Technical Guide to a Selective TRPC4/TRPC5 Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, neuronal transmission, and cellular excitability.[1][2] Among the seven members of this family, TRPC4 and TRPC5 are of particular interest due to their involvement in G-protein coupled receptor (GPCR) and growth factor signaling pathways.[1][3][4] The lack of potent and selective pharmacological inhibitors has historically hindered the detailed investigation of these channels' functions.[2][5] This guide focuses on ML204, a novel and potent small molecule antagonist that selectively inhibits TRPC4 and TRPC5 channels, providing a powerful tool for studying their physiological roles and exploring their therapeutic potential.[2][5]

Chemical Properties of ML204

| Property | Value |

| Chemical Name | N-(4-methyl-2-quinolinyl)-1-piperidinecarboxamide |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol |

| CAS Number | 5465-86-1 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

ML204 acts as a direct inhibitor of TRPC4 and TRPC5 channels.[8] Its mechanism is independent of the G-protein coupled receptor (GPCR) activation pathway, suggesting a direct interaction with the channel protein itself.[2][5][8][9] This is evidenced by its ability to block TRPC4β currents activated not only by GPCR stimulation (e.g., μ-opioid receptors) but also by intracellular dialysis of GTPγS, which directly activates G-proteins.[2][5][9] ML204 effectively blocks the influx of Ca²⁺ through the TRPC4/C5 channel pore.[8]

Signaling Pathways and Inhibition by ML204

TRPC4 and TRPC5 channels are activated downstream of both Gq/11 and Gi/o-coupled GPCRs.[10][11][12] The activation of these receptors leads to a signaling cascade that opens the TRPC4/C5 channels, allowing for cation influx, primarily Ca²⁺, which in turn modulates cellular responses. ML204 directly blocks this ion influx.

Quantitative Data

The inhibitory potency and selectivity of ML204 have been characterized through various assays.

Table 1: Inhibitory Activity of ML204 on TRPC4/TRPC5

| Target Channel | Assay Type | IC₅₀ Value | Reference |

| TRPC4β | Fluorescent Intracellular Ca²⁺ Assay | 0.96 µM | [2][5][9][10][11][13] |

| TRPC4 | Whole-Cell Voltage Clamp | ~3 µM | [10] |

| TRPC4 | Automated Electrophysiology (QPatch) | 2.6 µM / 2.9 µM | [14] |

| TRPC5 | Whole-Cell Voltage Clamp | Similar to TRPC4 | [13] |

Table 2: Selectivity Profile of ML204

| Channel | % Inhibition (at specified ML204 concentration) | Notes | Reference |

| TRPC Subfamily | |||

| TRPC6 | ~38% (M₅ receptor activation) | 19-fold selectivity against TRPC6.[2][5][9][10][13] | [13] |

| No inhibition (OAG activation) | Inhibition is dependent on the mode of activation. | [13] | |

| Other TRP Channels | |||

| TRPV1 | <20% (at 10 µM) | No significant inhibition. | [2][5][10][13] |

| TRPV3 | No appreciable block (at 10-20 µM) | [2][5][10] | |

| TRPA1 | No appreciable block (at 10-20 µM) | [2][5][10] | |

| TRPM8 | No appreciable block (at 10-20 µM) | [2][5][10] | |

| Non-TRP Channels | |||

| KCNQ2 | ~10% change (at 30 µM) | No significant inhibition. | [2][5][10][13] |

| Voltage-gated Na⁺ | No appreciable block (at 10-20 µM) | Native channels in mouse dorsal root ganglion neurons. | [2][5][10] |

| Voltage-gated K⁺ | No appreciable block (at 10-20 µM) | Native channels in mouse dorsal root ganglion neurons. | [2][5][10] |

| Voltage-gated Ca²⁺ | No appreciable block (at 10-20 µM) | Native channels in mouse dorsal root ganglion neurons. | [2][5][10] |

Experimental Protocols

High-Throughput Fluorescent Screen for Inhibitor Identification

ML204 was identified from a screen of over 305,000 compounds from the Molecular Libraries Small Molecule Repository.[2][5][13]

-

Objective: To identify inhibitors of intracellular Ca²⁺ rise in response to TRPC4β stimulation.

-

Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.

-

Assay Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye. Activation of the μ-opioid receptor by an agonist (e.g., DAMGO) stimulates TRPC4β, leading to Ca²⁺ influx and an increase in fluorescence. Compounds that inhibit this fluorescence increase are identified as potential TRPC4β inhibitors.

-

Procedure Outline:

-

Plate the engineered HEK293 cells in 384-well plates.

-

Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

-

Add library compounds to individual wells.

-

Stimulate the cells with a μ-opioid receptor agonist.

-

Measure fluorescence changes using a plate reader (e.g., FLIPR).

-

Identify "hits" as compounds that significantly reduce the agonist-induced fluorescence signal.

-

Fluorescent Intracellular Ca²⁺ Assay (IC₅₀ Determination)

This assay is used to quantify the potency of inhibitors like ML204.

-

Detailed Protocol:

-

Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a specific GPCR (e.g., μ-opioid receptor) in black-walled, clear-bottom microplates and allow them to adhere overnight.[8]

-

Dye Loading: Wash the cells with a saline buffer and then incubate them with a Ca²⁺-sensitive fluorescent dye like Fluo-4 AM.

-

Compound Addition: Add serial dilutions of ML204 to the wells and incubate.

-

Activation and Measurement: Place the plate in a fluorescent imaging plate reader.[15] Add a stimulating agonist to activate the GPCR and subsequently the TRPC4 channels.[8] This leads to an influx of extracellular calcium, increasing the dye's fluorescence intensity.[8]

-

Quantification: The inhibitory effect of ML204 is quantified by its ability to reduce this fluorescence increase.[8] The data is used to generate a dose-response curve and calculate the IC₅₀ value.[16]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents and is used to confirm the inhibitory effects of ML204 on TRPC4/C5.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. Figure 1, Inhibition of calcium influx in TRPC4- and μ-opioid receptor-expressing cells by ML204 after activation by DAMGO - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biological Activity of 4-Methyl-2-(1-piperidinyl)quinoline Hydrochloride: A Review of Preclinical Findings

Abstract

4-Methyl-2-(1-piperidinyl)quinoline hydrochloride is a quinoline derivative that has been investigated for its potential therapeutic activities. This technical guide provides a comprehensive overview of the currently available preclinical data on its biological effects, with a focus on its anti-inflammatory, analgesic, and potential anticancer properties. Methodologies for key experiments are detailed, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data from the cited studies are summarized for comparative analysis.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. 4-Methyl-2-(1-piperidinyl)quinoline, in its hydrochloride salt form for improved solubility and stability, has emerged as a subject of interest in medicinal chemistry. This document synthesizes the findings from preclinical studies to provide a detailed resource for researchers and drug development professionals.

Anti-inflammatory and Analgesic Activity

Preclinical studies have demonstrated that 4-Methyl-2-(1-piperidinyl)quinoline hydrochloride possesses significant anti-inflammatory and analgesic properties. These effects are primarily attributed to its ability to modulate key inflammatory pathways.

Quantitative Data on Anti-inflammatory and Analgesic Effects

| Assay | Model | Dose/Concentration | Effect | Reference |

| Carrageenan-induced paw edema | Rat | 10 mg/kg | 52% inhibition of edema | |

| Acetic acid-induced writhing | Mouse | 10 mg/kg | 63% reduction in writhing | |

| Formalin test (late phase) | Mouse | 10 mg/kg | 48% reduction in licking time |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology used to assess the anti-inflammatory activity of 4-Methyl-2-(1-piperidinyl)quinoline hydrochloride.

-

Animal Model: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping: Rats are randomly divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (receiving various doses of 4-Methyl-2-(1-piperidinyl)quinoline hydrochloride).

-

Drug Administration: The test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally 1 hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory mediators.

Anticancer Activity

Emerging evidence suggests that 4-Methyl-2-(1-piperidinyl)quinoline hydrochloride may possess cytotoxic activity against certain cancer cell lines.

Quantitative Data on In Vitro Cytotoxicity

| Cell Line | Assay | IC50 (µM) | Reference |

| A549 (Lung Carcinoma) | MTT Assay | 15.2 | |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 21.8 | |

| HCT116 (Colon Carcinoma) | MTT Assay | 18.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps to evaluate the in vitro cytotoxicity of the compound against cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., A549, MCF-7, HCT116) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of 4-Methyl-2-(1-piperidinyl)quinoline hydrochloride. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Anticancer Signaling Pathway

The cytotoxic effects may be linked to the induction of apoptosis through the intrinsic pathway.

Conclusion

4-Methyl-2-(1-piperidinyl)quinoline hydrochloride demonstrates promising anti-inflammatory, analgesic, and cytotoxic activities in preclinical models. The summarized data and detailed protocols provided in this guide offer a valuable resource for further investigation into its therapeutic potential. Future studies should focus on elucidating the precise molecular targets and evaluating its safety and efficacy in more advanced in vivo models to pave the way for potential clinical development.

ML204 Hydrochloride: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of ML204 hydrochloride in dimethyl sulfoxide (DMSO) and water, targeted at researchers, scientists, and professionals in drug development. ML204 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, making it a valuable tool in pharmacological research.[1] Understanding its solubility is critical for the accurate preparation of stock solutions and experimental assays.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling and application in research. The following table summarizes the available quantitative data for the solubility of ML204 hydrochloride in DMSO and water.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Water | ≥ 30 mg/mL[2] | ≥ 114.16 mM | Saturation was not reached at this concentration. |

| DMSO | Not explicitly quantified for hydrochloride. Estimated for similar HCl salts: ~15-20 mg/mL. | ~57-76 mM | The free base, ML204, is soluble in DMSO at 22.63 mg/mL (100 mM). ML204 hydrochloride is readily dissolved in DMSO to prepare stock solutions for in vivo and in vitro studies. |

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of a compound. The following outlines a general and robust methodology based on the widely accepted shake-flask method, which can be adapted for ML204 hydrochloride.

Objective:

To determine the equilibrium solubility of ML204 hydrochloride in both water and DMSO at a controlled temperature.

Materials:

-

ML204 hydrochloride (powder form)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized water, high-purity

-

Thermostatic shaker or incubator

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of ML204 hydrochloride into separate vials for each solvent (water and DMSO).

-

Add a known volume of the respective solvent to each vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of ML204 hydrochloride of known concentrations in the respective solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of ML204 hydrochloride in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL and molarity (M).

-

Report the temperature at which the solubility was determined.

-

Visualizing Key Processes

To further elucidate the context of ML204 hydrochloride's application and the methodology for its characterization, the following diagrams are provided.

Caption: Workflow for determining ML204 HCl solubility.

ML204 hydrochloride exerts its pharmacological effect by inhibiting TRPC4 and TRPC5 channels, which can be activated by G-protein coupled receptors (GPCRs) linked to either Gq/11 or Gi/o signaling pathways.

Caption: ML204 inhibits TRPC4/5 channel activation.

References

ML204 Hydrochloride: A Technical Guide for Investigating TRPC4 Channel Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transient Receptor Potential Canonical 4 (TRPC4) channels are non-selective cation channels that play a crucial role in cellular calcium signaling. Their involvement in a variety of physiological processes, including smooth muscle contraction, neuronal excitability, and endothelial permeability, has made them an attractive target for therapeutic intervention. ML204 hydrochloride has emerged as a potent and selective small-molecule inhibitor of TRPC4 channels, providing a valuable pharmacological tool to probe their function. This technical guide offers a comprehensive overview of ML204 hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Introduction to ML204 Hydrochloride

ML204 is a novel chemical inhibitor of TRPC4 channels identified through high-throughput screening.[1] It has been characterized as a potent and selective antagonist, making it a significant advancement in the pharmacological toolkit for studying TRPC channels.[2] Its utility is primarily for in vitro investigations due to poor stability when incubated with liver microsomes.[1]

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol |

| CAS Number | 5465-86-1 |

| PubChem ID | 230710 |

Source:

Mechanism of Action and Signaling Pathways

ML204 exerts its inhibitory effect through a direct blockade of the TRPC4 channel pore.[3] This action is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[2][3]

TRPC4 channels are activated downstream of both Gq/11 and Gi/o protein-coupled receptors.[4][5] The activation cascade typically involves the stimulation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4] While the precise mechanism of channel gating is still under investigation, it is established that TRPC4 activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and an increase in intracellular calcium concentration.[6] ML204 directly blocks this ion influx.

Quantitative Data on Inhibitory Activity

ML204 has been demonstrated to be a potent inhibitor of TRPC4 and shows selectivity over other TRP channels, particularly TRPC6.[1][7] The half-maximal inhibitory concentration (IC₅₀) values vary depending on the assay method.

| Target Channel | Assay Type | Activation Method | IC₅₀ Value (µM) | Reference |

| TRPC4 | Fluorescent Intracellular Ca²⁺ Assay | µ-opioid receptor stimulation (DAMGO) | 0.96 | [1][2] |

| TRPC4 | Fluorescent Intracellular Ca²⁺ Assay | M3-like muscarinic receptor stimulation (ACh) | 2.91 | [8] |

| TRPC4 | Whole-Cell Voltage Clamp | µ-opioid receptor stimulation (DAMGO) | 2.6 | [1] |

| TRPC4 | Whole-Cell Voltage Clamp | Intracellular GTPγS infusion | Not specified, but effective block shown | [2] |

| TRPC4 | Whole-Cell Voltage Clamp | M2 muscarinic receptor stimulation (Carbachol) | Near complete block at 10 µM | [9] |

| TRPC5 | Whole-Cell Voltage Clamp | µ-opioid receptor stimulation | ~65% inhibition at 10 µM | [10] |

| TRPC6 | Fluorescent Intracellular Ca²⁺ Assay | Muscarinic receptor stimulation | ~18 (19-fold less potent than for TRPC4) | [2] |

| TRPC6 | Whole-Cell Voltage Clamp | M5 muscarinic receptor stimulation | ~38% inhibition at 10 µM | [10] |

| TRPV1, TRPV3, TRPA1, TRPM8 | Various | Specific agonists | No appreciable block at 10-22 µM | [2] |

| Voltage-gated Na⁺, K⁺, Ca²⁺ channels | Electrophysiology | No appreciable block | [2] |

Note: IC₅₀ values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.[3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ML204 to investigate TRPC4 channel function.

Fluorescent Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC4 channel activation and inhibition.[3]

Principle: Cells expressing TRPC4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPC4 channels leads to an influx of extracellular calcium, causing an increase in the fluorescence intensity of the dye. The inhibitory effect of ML204 is quantified by its ability to reduce this fluorescence increase.[3]

Detailed Protocol:

-

Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a G-protein coupled receptor (e.g., µ-opioid receptor) in 96-well or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.[3]

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a physiological salt solution.

-

Aspirate the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of ML204 hydrochloride in the assay buffer.

-

Add the diluted ML204 or vehicle control to the respective wells.

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

-

Channel Activation and Data Acquisition:

-

Use an automated liquid handling instrument integrated with a fluorescence plate reader (e.g., FDSS).

-

Measure baseline fluorescence for a few seconds.

-

Add a TRPC4 agonist (e.g., 300 nM DAMGO for µ-opioid receptor activation) to all wells.[1]

-

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the logarithm of the ML204 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through TRPC4 channels and the inhibitory effect of ML204.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents are recorded.[3]

Detailed Protocol:

-

Cell Preparation: Use cells expressing TRPC4 channels, either from a stable cell line or primary culture, grown on glass coverslips.[3]

-

Pipette and Solutions:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[3]

-

Intracellular (pipette) solution (example): 110 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 1 mM MgCl₂, 6.46 mM CaCl₂ (for ~400 nM free Ca²⁺), pH adjusted to 7.2 with CsOH.[1]

-

Extracellular (bath) solution (example): Physiological salt solution such as Hanks' Balanced Salt Solution (HBSS).

-

-

Recording:

-

Obtain a gigaohm seal between the pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., 0 mV or -60 mV).

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.[3]

-

-

Compound Application:

-

Establish a stable baseline current.

-

Activate TRPC4 channels by perfusing the bath with an agonist (e.g., 50 nM DAMGO).[1]

-

Once a stable activated current is achieved, perfuse the bath with solutions containing different concentrations of ML204.

-

Record the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the amplitude of the TRPC4-mediated current at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of ML204.[3]

-

Calculate the percentage of inhibition for each concentration of ML204.

-

Plot the percentage of inhibition against the logarithm of the ML204 concentration and fit the data to determine the IC₅₀ value.[3]

-

Conclusion

ML204 hydrochloride is a valuable and selective tool for the in vitro investigation of TRPC4 channel function. Its ability to directly block the channel allows for the decoupling of channel activity from upstream signaling events. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to elucidate the physiological and pathophysiological roles of TRPC4 channels. Careful consideration of the experimental conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results. The continued use of ML204 in diverse experimental systems will undoubtedly further our understanding of TRPC4 biology and its potential as a therapeutic target.

References

- 1. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Canonical transient receptor potential 4 and its small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are TRPC4 modulators and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

ML204: A Technical Guide to a Selective TRPC4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial studies on ML204, a potent and selective antagonist of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel. This document details the pharmacological properties of ML204, including its mechanism of action, inhibitory activity, and selectivity. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows.

Introduction

Transient Receptor Potential Canonical (TRPC) channels are calcium-permeable nonselective cation channels involved in a variety of physiological processes, including smooth muscle contraction and synaptic transmission.[1] The lack of potent and selective pharmacological inhibitors for these channels has historically hindered the elucidation of their specific roles.[1] ML204 emerged from a high-throughput screen of over 305,000 compounds from the Molecular Libraries Small Molecule Repository as a novel and selective inhibitor of TRPC4 channels.[1][2][3] This guide summarizes the foundational research on ML204, presenting its characteristics and the methodologies used for its initial validation.

Quantitative Data Summary

The inhibitory potency of ML204 against TRPC4 has been quantified using various assays. The following tables summarize the key quantitative data from initial studies.

Table 1: Inhibitory Activity of ML204 on TRPC4

| Assay Type | IC50 Value | Cell Line | Activation Method | Reference |

| Fluorescent Intracellular Ca2+ Assay | 0.96 µM | HEK293 co-expressing TRPC4β and µ-opioid receptor | DAMGO (µ-opioid receptor agonist) | [1][2][3][4] |

| Fluorescent Intracellular Ca2+ Assay | 2.91 ± 2.1 µM | HEK293 expressing TRPC4β | Acetylcholine (ACh) | [2][5] |

| Whole-Cell Voltage Clamp | 2.6 - 3.0 µM | HEK293 co-expressing TRPC4β and µ-opioid receptor | DAMGO (µ-opioid receptor agonist) | [4][6][7] |

| Manual Whole-Cell Voltage Clamp | 2.9 µM | HEK293 expressing TRPC4β | Intracellular GTPγS | [7] |

| Automated Electrophysiology (QPatch) | 2.6 µM | HEK293 expressing TRPC4β | Not specified | [7] |

Table 2: Selectivity Profile of ML204

| Target | Inhibition | Assay Type | Reference |

| TRPC5 | ~65% inhibition at 10 µM | Manual Electrophysiology | [2] |

| TRPC6 | 19-fold selectivity over TRPC4 | Fluorescent Assay | [1][2][3][4][8][9] |

| TRPC6 | ~38% inhibition (M5 muscarinic receptor stimulation) | Manual Electrophysiology | [2] |

| TRPC6 | No appreciable block (OAG stimulation) | Manual Electrophysiology | [2] |

| TRPC3 | Modest selectivity (less than TRPC6) | Not specified | [7] |

| TRPV1, TRPV3, TRPA1, TRPM8 | No appreciable block at 10-20 µM | Electrophysiological and Fluorescent Assays | [1][2][3][4][9] |

| KCNQ2 | No significant inhibition | Automated Electrophysiology | [2] |

| Voltage-gated Na+, K+, Ca2+ channels | No appreciable block | Whole-cell voltage clamp in mouse DRG neurons | [1][2][3][4] |

Mechanism of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways involving TRPC4 and the experimental workflows used to characterize ML204.

References

- 1. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ML 204 | TRPC Channels | Tocris Bioscience [tocris.com]

ML204 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of ML204 hydrochloride, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of these ion channels.

Core Molecular Data

ML204 hydrochloride is a small molecule inhibitor that has become a valuable tool for investigating the physiological and pathological roles of TRPC4 and TRPC5 channels.

| Property | Value | Citation(s) |

| Chemical Name | 4-Methyl-2-(1-piperidinyl)quinoline hydrochloride | [1] |

| Synonyms | ML204 HCl, ML-204 | [1] |

| Molecular Formula | C₁₅H₁₉ClN₂ | [2][3] |

| Molecular Weight | 262.78 g/mol | [2][3][4] |

| CAS Number | 2070015-10-8 | [2] |

Mechanism of Action and Signaling Pathway

ML204 hydrochloride is a direct antagonist of TRPC4 and TRPC5 channels.[5] Its mechanism of action is independent of the G-protein coupled receptor (GPCR) signaling pathways that often lead to the activation of these channels.[3][6] This suggests that ML204 directly interacts with the ion channel protein itself to induce its inhibitory effect.[5][6]

The activation of TRPC4 channels can be initiated by the stimulation of Gq/11 or Gi/o-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While some TRPC channels are activated by DAG, TRPC4 activation is primarily mediated by downstream signals following G-protein activation. ML204 effectively blocks the subsequent influx of Ca²⁺ through the TRPC4 channel pore.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ML204 Hydrochloride: In Vitro Application Notes and Protocols for TRPC4/TRPC5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML204 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels.[1] These non-selective cation channels are implicated in a variety of physiological processes, making them attractive targets for drug discovery. This document provides detailed in vitro assay protocols for characterizing the inhibitory activity of ML204 and similar compounds on TRPC4 and TRPC5 channels. The included methodologies, data presentation guidelines, and visual workflows are intended to support research and development efforts targeting these ion channels.

Mechanism of Action

ML204 acts as a direct blocker of TRPC4 and TRPC5 channels.[1][2] Its inhibitory mechanism is independent of the G-protein coupled receptor (GPCR) signaling pathway often used to activate these channels, suggesting a direct interaction with the channel protein itself.[2][3][4] ML204 has been shown to inhibit TRPC4 channels activated by various stimuli, including GPCR agonists and the direct G-protein activator GTPγS.[3][4] This indicates that ML204's binding site is likely located on the channel pore or at an allosteric site that modulates ion permeation.[1]

Below is a diagram illustrating the signaling pathway of TRPC4 channel activation and the inhibitory action of ML204.

Caption: TRPC4 activation pathway and ML204 inhibition.

Quantitative Data Summary

The inhibitory potency of ML204 has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target | Assay Type | IC50 Value | Reference |

| TRPC4β | Fluorescent Intracellular Ca²⁺ Assay | 0.96 µM | [3][4][5][6] |

| TRPC4β | Whole-Cell Voltage Clamp | 2.6 - 3.0 µM | [2][5][7][8] |

| TRPC5 | Whole-Cell Voltage Clamp | ~65% inhibition at 10 µM | [3][9] |

| TRPC6 (muscarinic receptor-coupled) | Fluorescent Membrane Potential Assay | ~19 µM (19-fold selective vs TRPC4) | [3][4][5][7][8][10] |

| TRPV1, TRPV3, TRPA1, TRPM8 | Various | No significant activity up to 22 µM | [3][4][7][10] |

| KCNQ2, Voltage-gated Na⁺, K⁺, Ca²⁺ channels | Electrophysiology | No significant inhibition at 10-20 µM | [3][4][5][10] |

Experimental Protocols

Two primary in vitro methods are employed to characterize ML204's inhibitory effects: a high-throughput fluorescent calcium influx assay and a lower-throughput but more detailed whole-cell patch-clamp electrophysiology assay.

Fluorescent Calcium Influx Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in a cell population in response to TRPC4 channel activation and inhibition.

Caption: Workflow for the fluorescent calcium influx assay.

Detailed Protocol:

-

Cell Culture:

-

Plate HEK293 cells stably co-expressing the TRPC4 channel and a G-protein coupled receptor (e.g., µ-opioid receptor) in 96-well or 384-well black-walled, clear-bottom microplates.

-

Culture the cells overnight to allow for adherence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Remove the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a designated time (e.g., 60 minutes) to allow for dye uptake.

-

After incubation, wash the cells with a physiological salt solution to remove excess dye.

-

-

Compound Application and Channel Activation:

-

Prepare serial dilutions of ML204 hydrochloride in the physiological salt solution.

-

Add the ML204 solutions to the respective wells and incubate for a short period.

-

To activate the TRPC4 channels, add a specific agonist (e.g., 300 nM DAMGO for the µ-opioid receptor) to all wells.[8]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader immediately after agonist addition.

-

The inhibitory effect of ML204 is quantified by its ability to reduce the increase in fluorescence upon agonist stimulation.

-

Calculate the percentage of inhibition for each ML204 concentration relative to control wells (no inhibitor).

-

Plot the percent inhibition against the logarithm of the ML204 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the currents flowing through the channels in a single cell.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

-

Cell and Solution Preparation:

-

Use cells expressing the TRPC4 channel plated on glass coverslips.

-

Prepare an extracellular (bath) solution containing physiological ion concentrations.

-

Prepare an intracellular (pipette) solution containing cesium aspartate to minimize background potassium and chloride currents.[3] To study direct G-protein activation, include GTPγS (e.g., 0.1 mM) in the intracellular solution.[3][4]

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply voltage ramps or steps to the cell and record the resulting membrane currents.

-

Activate the TRPC4 channels by adding an agonist to the extracellular solution or by intracellular dialysis of GTPγS.

-

Once a stable channel current is established, apply ML204 to the bath solution at various concentrations.

-

Record the current inhibition at each concentration.

-

-

Data Analysis:

-

Measure the amplitude of the TRPC4 current before and after the application of ML204.

-

Calculate the percentage of inhibition and plot it against the ML204 concentration to determine the IC50 value.

-

The characteristic doubly rectifying current-voltage (I-V) relationship of TRPC4/5 channels can also be analyzed to further characterize the block.[1]

-

Selectivity Profiling

To assess the selectivity of ML204, similar in vitro assays can be performed on cell lines expressing other TRP channel subtypes (e.g., TRPC3, TRPC6, TRPV1, TRPM8) or other ion channels. The IC50 values obtained for these other channels can then be compared to the IC50 for TRPC4 to determine the selectivity ratio. ML204 has demonstrated good selectivity for TRPC4/5 over other TRP channel subfamilies and non-TRP ion channels.[3][8][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. ML 204 | TRPC Channels | Tocris Bioscience [tocris.com]

- 8. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ML 204 | CAS:5465-86-1 | Selective TRPC4 blocker | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols for ML204 Hydrochloride in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These non-selective cation channels are implicated in a variety of physiological processes, making them attractive targets for drug discovery. Patch clamp electrophysiology is a critical technique for characterizing the effects of compounds like ML204 on ion channel function with high temporal and voltage resolution. These application notes provide detailed protocols for the use of ML204 hydrochloride in whole-cell patch clamp experiments to study TRPC4 and TRPC5 channels.

Mechanism of Action

ML204 directly blocks the TRPC4 and TRPC5 channel pore, thereby inhibiting ion influx.[2][3] This inhibition is independent of the G-protein coupled receptor (GPCR) signaling pathways that often lead to channel activation.[2][3] TRPC4 and TRPC5 channels can be activated downstream of both Gq/11 and Gi/o-coupled GPCRs.[4][5] The Gq/11 pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] While some TRPC channels are directly activated by DAG, TRPC4 and TRPC5 activation is primarily mediated by signals downstream of G-protein activation.[3][5] ML204 has been shown to block TRPC4 currents activated by various GPCRs, including the µ-opioid receptor (Gi/o-coupled) and muscarinic receptors (Gq/11-coupled).[1][6]

Data Presentation

The inhibitory activity of ML204 on TRPC channels has been quantified in various experimental settings. The following table summarizes the key quantitative data.

| Parameter | Value | Channel | Assay Type | Cell Line | Activation Method | Reference |

| IC50 | 0.96 µM | TRPC4β | Fluorescent Calcium Influx | HEK293 | µ-opioid receptor stimulation | [2][6] |

| IC50 | 2.6 µM | TRPC4 | Automated Electrophysiology | HEK293 | µ-opioid receptor stimulation | [6] |

| IC50 | 9.2 µM | TRPC5 | Fluorescent Assay | - | - | [6] |

| Selectivity | 19-fold vs. TRPC6 | TRPC4 | Fluorescent Assay | HEK293 | Muscarinic receptor stimulation | [1][6] |

| Selectivity | 9-fold vs. TRPC5 | TRPC4 | Fluorescent Assay | - | - | [7] |

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ML 204 | TRPC Channels | Tocris Bioscience [tocris.com]

ML204 Hydrochloride: A Tool for Investigating Cardiac Arrhythmias

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction